

Pinometostat Shows Promise in Enhancing Standard Chemotherapy for Acute Myeloid Leukemia

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Compound of Interest

Compound Name: *Pinometostat*

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New preclinical data reveals that the DOT1L inhibitor, **Pinometostat** (EPZ-5676), acts synergistically with standard chemotherapy agents, cytarabine and daunorubicin, as well as with hypomethylating agents, in treating Acute Myeloid Leukemia (AML), particularly in cases with MLL gene rearrangements. These findings suggest a potential new therapeutic strategy for this high-risk leukemia subtype.

Pinometostat is a small molecule inhibitor that targets DOT1L, a histone methyltransferase that plays a crucial role in the development and progression of MLL-rearranged leukemias. While **Pinometostat** has shown modest activity as a single agent in clinical trials, its true potential may lie in combination therapies. Preclinical studies have demonstrated that combining **Pinometostat** with conventional AML treatments leads to a more potent anti-leukemic effect than either treatment alone.

Synergistic Anti-proliferative Effects in MLL-rearranged AML

A key study investigated the effects of combining **Pinometostat** with cytarabine or daunorubicin in two MLL-rearranged AML cell lines, MOLM-13 and MV4-11. The combination of these drugs resulted in a synergistic inhibition of cancer cell growth. This synergy was observed in both a co-treatment model, where the drugs were administered simultaneously, and a pre-treatment model, where cells were first exposed to **Pinometostat** before the addition

of chemotherapy. This suggests that **Pinometostat** may "prime" the cancer cells, making them more susceptible to the cytotoxic effects of standard chemotherapy.[1]

The synergistic effect is not limited to traditional chemotherapy. Studies have also shown a beneficial combination effect when **Pinometostat** is used with DNA hypomethylating agents.[1] This broadens the potential application of **Pinometostat** in combination regimens for AML.

Quantitative Analysis of Synergy

The following table summarizes the key findings from preclinical studies on the synergistic effects of **Pinometostat** in combination with standard AML therapies.

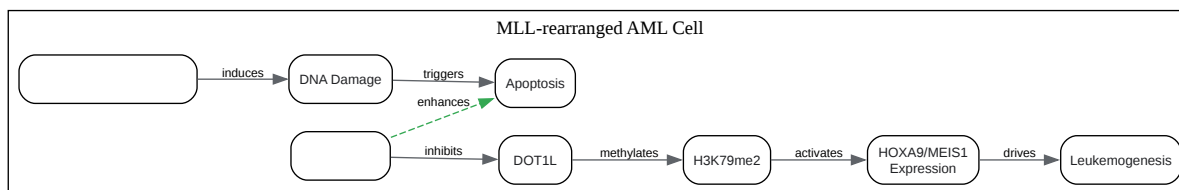
Cell Line	Combination Agents	Key Findings	Reference
MOLM-13	Pinometostat + Cytarabine	Synergistic anti-proliferative activity	[1]
MOLM-13	Pinometostat + Daunorubicin	Synergistic anti-proliferative activity	[1]
MV4-11	Pinometostat + Cytarabine	Synergistic anti-proliferative activity	[1]
MV4-11	Pinometostat + Daunorubicin	Synergistic anti-proliferative activity	[1]

Mechanism of Synergistic Action

The underlying mechanism for this synergy is believed to be linked to **Pinometostat**'s ability to alter the chromatin state of leukemia cells. By inhibiting DOT1L, **Pinometostat** is thought to create a durable change in the epigenetic landscape of the cancer cells, thereby enhancing the cell-killing effects of chemotherapy agents.[1] This epigenetic priming represents a novel approach to overcoming chemotherapy resistance in AML.

The signaling pathway affected by **Pinometostat** involves the inhibition of DOT1L, which in MLL-rearranged leukemia, is aberrantly recruited to target genes like HOXA9 and MEIS1. This leads to their overexpression and drives leukemogenesis. By inhibiting DOT1L, **Pinometostat**

reduces the methylation of histone H3 at lysine 79 (H3K79me2), leading to the downregulation of these oncogenes.



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Caption: Mechanism of **Pinometostat**'s synergistic effect with chemotherapy in MLL-rearranged AML.

Experimental Protocols

The preclinical evidence for the synergy of **Pinometostat** with standard chemotherapy was established through rigorous in vitro studies.

Cell Lines and Culture

The human acute leukemia cell lines MOLM-13 (MLL-AF9) and MV4-11 (MLL-AF4) were used. These cell lines are well-established models for MLL-rearranged AML.

Synergy Assessment

The anti-proliferative effects of **Pinometostat** in combination with cytarabine or daunorubicin were evaluated using two models:

- Co-treatment model: **Pinometostat** and the chemotherapeutic agent were added to the cell cultures simultaneously.
- Pre-treatment model: Cells were incubated with **Pinometostat** for several days before the addition of the chemotherapeutic agent. In some experiments, **Pinometostat** was washed

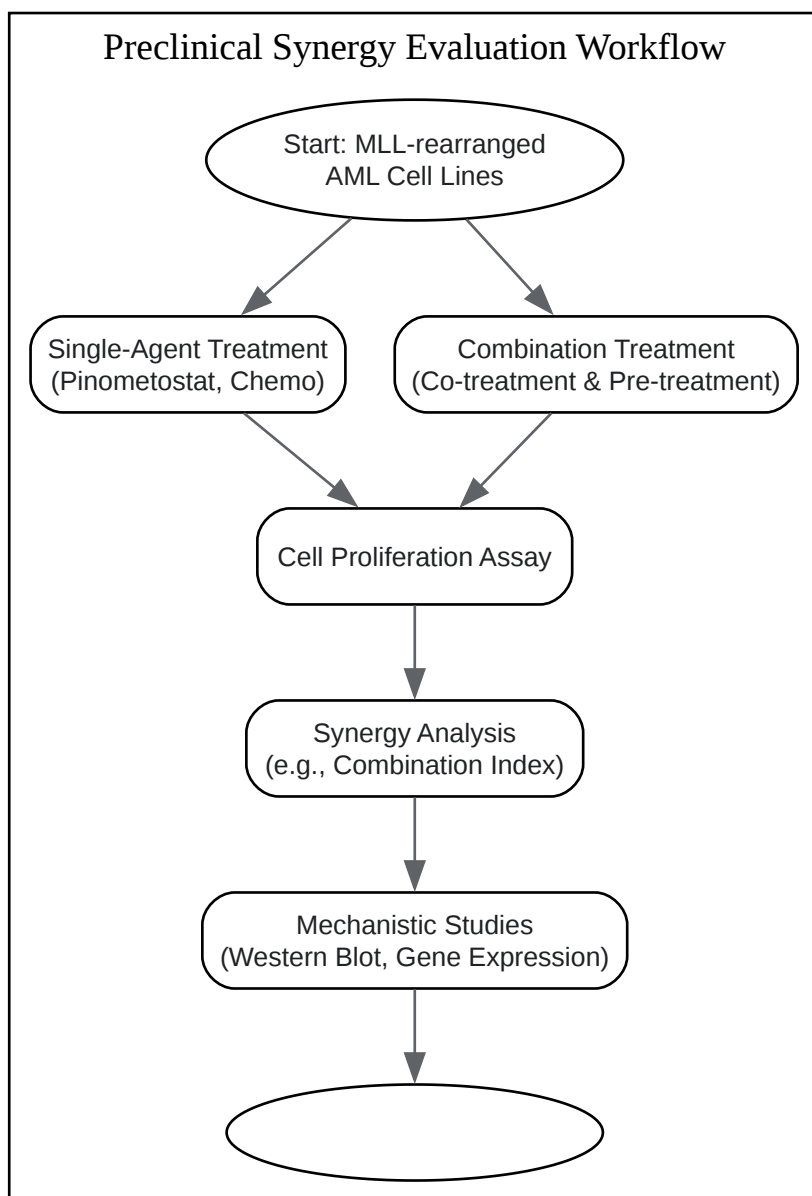
out before the addition of the second drug to assess the durability of its priming effect.^[1]

Cell proliferation was measured to determine the extent of synergy between the drugs.

Clinical Outlook

The promising preclinical data has paved the way for clinical investigations. A phase Ib/II clinical trial is currently evaluating **Pinometostat** in combination with standard chemotherapy (daunorubicin and cytarabine) for newly diagnosed AML patients with MLL gene rearrangements. Another clinical study is exploring the combination of **Pinometostat** with the hypomethylating agent azacitidine for patients with relapsed or refractory MLL-rearranged AML. The results of these trials are eagerly awaited to confirm the clinical benefit of these combination strategies.

The following diagram illustrates a typical workflow for evaluating the synergistic effects of **Pinometostat** in a preclinical setting.



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Caption: Workflow for preclinical evaluation of **Pinometostat**'s synergistic effects.

In conclusion, the synergistic interaction between **Pinometostat** and standard chemotherapy agents offers a promising new avenue for the treatment of AML, particularly for the high-risk MLL-rearranged subtype. The ongoing clinical trials will be crucial in translating these preclinical findings into effective therapies for patients.

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References

- 1. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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